Cyclopentyl(dimethyl)silicon;iron

Description

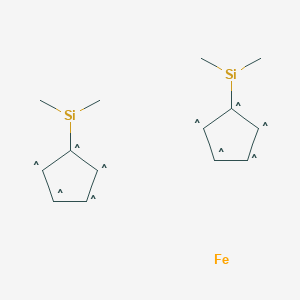

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMIAJBJASQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FeSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295-15-4 | |

| Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of Cyclopentyl Dimethyl Silyl Iron Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of transition metal complexes, including those of iron containing silyl (B83357) ligands.

Spin States and Electronic Configuration of Iron Centers

The spin state of the iron center in cyclopentyl(dimethyl)silyl complexes is a critical determinant of their reactivity. DFT calculations can predict the relative energies of different spin states (e.g., high-spin vs. low-spin) and provide a detailed picture of the electronic configuration. For instance, in many iron(II) complexes, the coordination environment dictates whether a high-spin (S=2) or low-spin (S=0) state is more stable. researchgate.net The presence of strong-field ligands, such as certain pincer ligands, can favor low-spin states and diamagnetic species. acs.org Conversely, weaker field ligands may result in high-spin complexes. researchgate.net Computational studies have shown that the stability of iron complexes can be highly sensitive to the electronic and steric properties of the ligands. acs.org For example, the reversible coordination of dinitrogen to some iron dialkyl complexes can induce a spin-state change from a five-coordinate, S=1 species to a six-coordinate, diamagnetic dinitrogen complex. princeton.edu

Bonding Nature of Fe-Si Interactions (σ-donation, π-backbonding)

The interaction between iron and silicon in these complexes is a key feature that influences their stability and catalytic activity. This bond is generally understood in terms of a combination of σ-donation from the silicon ligand to the iron center and π-backbonding from occupied d-orbitals of the iron into empty orbitals of the silicon ligand. DFT calculations allow for a quantitative analysis of these contributions. The cleavage of Si-H bonds by iron-based catalysts is a critical step in reactions like hydrosilylation, and this process is facilitated by the electronic interplay between the iron and silicon. Upon coordination, iron can transfer electron density to the allene (B1206475) through π-backbonding, activating the coordinated double bond. researchgate.net

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to examine the detailed pathways of chemical reactions involving cyclopentyl(dimethyl)silyl iron complexes.

Transition State Analysis for Key Elementary Steps

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures for key elementary steps, such as ligand association/dissociation, oxidative addition, and reductive elimination. chinesechemsoc.org The analysis of these transition states, including the determination of their geometries and vibrational frequencies (one imaginary frequency is characteristic of a transition state), provides crucial information about the reaction mechanism. chinesechemsoc.org For example, in iron-catalyzed cross-coupling reactions, computational studies can elucidate the mechanism by which C-C bonds are formed. chinesechemsoc.org Similarly, in hydrosilylation reactions, transition state analysis can reveal the pathway for the transfer of hydride and silyl groups. rsc.org

Gibbs Energy Calculations for Reaction Pathways

Calculating the Gibbs free energy profile along a reaction coordinate allows for the determination of the thermodynamic feasibility of a proposed reaction pathway. researchgate.netresearchgate.net By comparing the free energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction mechanism. mdpi.com These calculations are essential for understanding the kinetics and thermodynamics of catalytic cycles. For instance, Gibbs energy profiles can be used to compare different potential pathways in a reaction, helping to identify the most energetically favorable route. researchgate.netresearchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a lack of specific published research on the chemical compound “Cyclopentyl(dimethyl)silyl iron” to generate the requested article. The detailed theoretical and computational analyses required for the specified sections on dihydrogen/hydride intermediate stabilities and Frontier Molecular Orbital (FMO) theory for this particular complex are not available in the public domain.

Extensive searches were conducted to locate studies providing data on the relative stabilities, including Gibbs free energies, of dihydrogen and hydride intermediates of cyclopentyl(dimethyl)silyl iron complexes. Similarly, inquiries for FMO analysis, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, yielded no specific results for this compound.

While there is a substantial body of research on other iron silyl complexes, which demonstrates the significant impact of the silyl ligand's electronic and steric properties on the stability of intermediates and catalytic performance, these findings cannot be accurately extrapolated to the cyclopentyl(dimethyl)silyl variant without dedicated computational studies. nih.govuva.esrsc.org Adhering to the strict requirement to focus solely on the specified compound and to include detailed, data-driven research findings, the absence of such specific data makes it impossible to construct the requested scientifically accurate and informative article.

Therefore, the generation of an article on the "" as outlined is not feasible at this time due to the absence of the necessary primary research data.

Reactivity and Mechanistic Pathways of Cyclopentyl Dimethyl Silyl Iron Complexes

Activation of Small Molecules by Iron-Silyl Bonds

The iron-silyl bond is a key functional moiety that enables the activation of otherwise inert small molecules. The electronic and steric properties of the silyl (B83357) ligand, in concert with the iron center, facilitate these activation processes through various mechanisms.

Dihydrogen (H₂) Activation and Hydride Formation

Iron-silyl complexes have demonstrated a remarkable ability to activate dihydrogen (H₂), a critical step in hydrogenation catalysis. nih.gov The activation can proceed through different pathways, often leading to the formation of iron hydride species.

Research has shown that iron(II) silyl complexes can react with H₂ to form dihydrogen complexes, which are intermediates on the path to H-H bond cleavage. acs.org For instance, complexes of the type (MesCCC)Fe(SiR₃)(Py)(N₂) have been synthesized and their interaction with H₂ studied. nih.gov The identity of the silyl ligand has a significant impact on the stability of the resulting dihydrogen and hydride species, which in turn affects the catalytic efficiency for hydrogenation. nih.govacs.org

Density Functional Theory (DFT) calculations have provided valuable insights into the mechanism of H₂ activation. nih.govacs.org The process can involve a σ-complex assisted metathesis (σ-CAM) mechanism, where the H-H bond is cleaved across the Fe-Si bond to generate an iron hydride and a silane. nih.govuva.es This redox-neutral activation pathway is particularly accessible for first-row transition metals like iron. nih.gov The cleavage of the H-H bond leads to the formation of a transient η²-silane iron hydride intermediate, which is crucial for subsequent catalytic steps. nih.govuva.es

The reaction of silyl iron dinitrogen hydrides with dihydrogen gas can also lead to the formation of Fe(II) dihydrides with an η²-(Si-H) coordination, demonstrating the direct activation of H₂ by these complexes under ambient conditions. researchgate.netrsc.orgrsc.org The formation of these iron-hydride and iron-silyl compounds are key catalytic intermediates. researchgate.net

Table 1: Selected Iron-Silyl Complexes in H₂ Activation

| Complex | Reactant | Product(s) | Observations |

|---|---|---|---|

(MesCCC)Fe(SiMe₂Ph)(Py)(N₂) |

H₂ | (MesCCC)FeH(Py)(HSiMe₂Ph) |

Formation of a metastable hydride complex. nih.govacs.org |

[FeH(iPr-PSiPhP)(N₂)(PMe₃)] |

H₂ | [(iPr-PSiPh(μ-H)P)Fe(H)₂(PMe₃)] |

Formation of an Fe(II) dihydride with η²-(Si-H) coordination. researchgate.netrsc.org |

(o-Ph₂PC₆H₄SiMe₂)Fe(PMe₃)₃H |

- | - | A stable hydrido silyl iron complex formed via Si-H bond activation. rsc.orgrsc.org |

Dinitrogen (N₂) Coordination and Silylation

The activation and functionalization of dinitrogen (N₂) under mild conditions is a significant challenge in chemistry. Iron-silyl complexes have emerged as promising candidates for this transformation, particularly for the catalytic silylation of N₂ to form silylamines. acs.orgnih.gov

The synthesis of iron-dinitrogen complexes is often achieved by the reduction of a suitable iron precursor in the presence of a silyl ligand and under a dinitrogen atmosphere. sciencesconf.org The silyl ligand plays a crucial role in stabilizing the low-valent iron center, which is essential for N₂ coordination and activation. For example, novel iron(0) dinitrogen complexes bearing two silyl ligands have been synthesized, showing strong activation of the coordinated N₂ molecules as evidenced by IR spectroscopy. sciencesconf.org

Several iron complexes, including those with silyl ligands, have been shown to catalyze the silylation of dinitrogen to produce N(SiMe₃)₃ using a reductant and a silyl chloride source. acs.orgnih.gov For instance, bis(silylene) iron(II) chlorides are effective catalysts for this reaction, with the catalytic mechanism proposed to involve pentacoordinated bis(dinitrogen) iron(0) complexes as the active species. acs.org The electronic and steric properties of the ligands are critical, with electron-donating groups and steric bulk on the phosphorus atoms of supporting ligands favoring the formation of dinitrogen complexes. rsc.orgrsc.org

Table 2: Catalytic Silylation of Dinitrogen by Iron Complexes

| Catalyst | Reductant | Silyl Source | Product | Turnover Number (TON) |

|---|---|---|---|---|

[SiCHRSi]FeCl₂ (R = Ph) |

KC₈ | Me₃SiCl | N(SiMe₃)₃ | 746 |

[LFe(N₂)] |

KC₈ | Me₃SiCl | N(SiMe₃)₃ | up to 226 |

| Triiron complexes | KC₈ | Me₃SiCl | N(SiMe₃)₃ | up to 83 |

Carbonyl (CO) Insertion Reactions

The insertion of carbon monoxide (CO) into metal-element bonds is a fundamental step in many catalytic processes. In the context of iron-silyl complexes, the insertion of a carbonyl group into the Fe-Si bond represents a potential pathway for the formation of new carbon-silicon bonds.

Theoretical studies on the reaction of a silyl iron complex, Cp(CO)₂Fe(SiMe₃), with acetonitrile (B52724) have shed light on a possible mechanism for the cleavage of the C-C bond of acetonitrile, which involves the insertion of the CN triple bond into the Fe-Si bond. researchgate.net This process is initiated by the coordination of the acetonitrile nitrogen to the iron center, followed by rearrangement to a side-on complex and subsequent insertion into the Fe-Si bond with a low activation energy. researchgate.net This suggests that a silyl ligand on the iron is crucial for this type of bond cleavage and insertion reaction. researchgate.net While this study focuses on a nitrile, the principles can be extended to the insertion of CO, which also possesses a triple bond and is a well-known ligand in organometallic chemistry. d-nb.info

Reactions with Unsaturated Organic Substrates

Iron-silyl complexes serve as versatile precatalysts for the transformation of unsaturated organic molecules, such as olefins, aldehydes, and ketones. The reactive iron-silyl and in-situ generated iron-hydride species are central to these catalytic cycles.

Olefin Hydrogenation via Iron-Silyl Precatalysts

Iron-catalyzed hydrogenation of olefins has gained significant attention as a more sustainable alternative to methods using precious metals. rsc.orgwordpress.comrsc.org Iron-silyl complexes have been successfully employed as precatalysts in these reactions. nih.govacs.orguva.es

The catalytic cycle is believed to involve the activation of H₂ by the iron-silyl complex to generate an active iron hydride species, as discussed in section 5.1.1. nih.gov This hydride then participates in the hydrogenation of the olefin. The nature of the silyl ligand on the iron precatalyst has a pronounced effect on the efficiency of the hydrogenation process. nih.govacs.org For example, in the hydrogenation of styrene (B11656), different silyl ligands on the (MesCCC)Fe(SiR₃)(Py)(N₂) precatalyst lead to varying degrees of conversion to ethylbenzene. acs.orguva.es

The mechanism often proceeds via a homogeneous catalyst in the initial stages of the reaction. rsc.orgwordpress.com The stability of the dihydrogen and hydride intermediates, which is influenced by the electronic and steric properties of the silyl ligand, correlates with the catalytic performance. nih.govacs.org

Table 3: Olefin Hydrogenation using Iron-Silyl Precatalysts

| Precatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

(MesCCC)Fe(SiMe₂Ph)(Py)(N₂) |

Styrene | Ethylbenzene | Efficient precatalyst, with performance linked to the stability of hydride intermediates. acs.orguva.es |

(MesCCC)Fe(SiH₂Ph)(Py)(N₂) |

Styrene | Ethylbenzene | Silyl ligand identity significantly impacts hydrogenation efficiency. nih.govacs.org |

| Iron complexes with 1,2-bis(dimethylsilyl)benzene (B94053) ligands | Olefins | Alkanes | Facilitates hydrogenation through a σ-CAM mechanism. nih.govuva.es |

Hydrosilylation of Aldehydes and Ketones

The hydrosilylation of aldehydes and ketones to the corresponding alcohols is a fundamental transformation in organic synthesis. tcsedsystem.eduacs.org Iron-catalyzed hydrosilylation offers a cost-effective and environmentally benign approach. nih.govresearchgate.net Iron-silyl complexes, or species generated in situ that involve iron-silyl or iron-hydride intermediates, are active catalysts for this reaction. rsc.orgacs.org

A hydrido silyl iron complex, (o-Ph₂PC₆H₄SiMe₂)Fe(PMe₃)₃H, has shown excellent catalytic activity for the reduction of a variety of aldehydes and ketones. rsc.orgrsc.org The reaction mechanism for iron-catalyzed hydrosilylation can be complex and substrate-dependent. acs.org For aldehydes, both a traditional Chalk-Harrod mechanism and a peripheral pathway involving an iron silyl species have been proposed. acs.org In contrast, the hydrosilylation of ketones appears to proceed primarily through a common mechanism involving an iron silyl species and a peripheral pathway. acs.org

The activation of iron carboxylate precatalysts can lead to the formation of the catalytically active alkoxide intermediate, which then participates in the hydrosilylation cycle. acs.orgnih.gov The rate-determining step in this cycle can be the σ-bond metathesis of an alkoxide complex with the silane, followed by coordination and insertion of the ketone into the resulting Fe-H bond. acs.orgnih.gov

Table 4: Iron-Catalyzed Hydrosilylation of Carbonyls

| Catalyst/Precatalyst | Substrate | Reductant | Product |

|---|---|---|---|

(o-Ph₂PC₆H₄SiMe₂)Fe(PMe₃)₃H |

Aldehydes, Ketones | (EtO)₃SiH | Alcohols |

Fe(OAc)₂ / tricyclohexylphosphine |

Aldehydes | PMHS | Alcohols |

BIAN-Fe(C₇H₈) |

Aldehydes, Ketones | Ph₂SiH₂ | Silyl ethers/Alcohols |

(POCOP)FeH(PMe₃)₂ |

Aldehydes, Ketones | (EtO)₃SiH | Alcohols |

Cyclization and Polymerization Reactions Mediated by Cyclopentyl-Iron Centers

Iron-based catalysts are highly attractive for Atom Transfer Radical Polymerization (ATRP) due to iron's low cost, low toxicity, and environmental friendliness. nih.govcmu.edu The design of the ligand system around the iron center is crucial for controlling the polymerization process. mdpi.com

Specifically, iron complexes featuring cyclopentyl-substituted ligands have been shown to be effective catalysts. An iron complex with a cyclopentyl-functionalized triazacyclononane (TACN) ligand demonstrated excellent control over the polymerization of butyl acrylate. mdpi.com This system led to quantitative monomer conversions and produced polymers with low dispersity values (around 1.2), indicating a well-controlled polymerization process. mdpi.com The presence of the cyclopentyl group influences the catalyst's properties, contributing to the balance between the active and dormant species in the ATRP equilibrium. mdpi.com

Furthermore, the choice of solvent can be important. Photoinduced iron-catalyzed ATRP of renewable methacrylate (B99206) monomers has been successfully performed in cyclopentyl methyl ether, a low-toxicity and environmentally benign solvent. acs.org The catalyst remained active in this solvent, leading to polymers with well-controlled molecular weights and narrow dispersities, demonstrating the compatibility of cyclopentyl-containing components within the reaction system. acs.org

Iron catalysts play a significant role in mediating radical cyclization reactions to construct complex molecular scaffolds. A notable example is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes, which provides access to structurally diverse and polyfunctionalized cyclopentylamine (B150401) derivatives. acs.orgacs.orgnih.gov

This transformation uses a simple and inexpensive catalyst, such as iron(II) chloride (FeCl₂·4H₂O), and proceeds without the need for an external oxidant. acs.orgnih.gov The reaction mechanism is proposed to involve an iron(II)-mediated hydrogen radical dissociation from the N-aryl cyclopropylamine. acs.orgacs.org The resulting radical intermediate undergoes ring-opening of the cyclopropane, followed by addition to an alkene and subsequent cyclization to form the five-membered cyclopentylamine ring. acs.org

This method is highly versatile, accommodating a wide range of alkenes, including those derived from natural products and pharmaceuticals like ibuprofen (B1674241) and l-phenylalanine. acs.orgnih.gov The reaction generally produces the desired cyclopentylamine scaffolds in good yields and with good diastereoselectivity. acs.org

Table 3: Iron-Catalyzed [3+2] Cyclization for Cyclopentylamine Synthesis

| Catalyst | Reactant 1 | Reactant 2 (Alkene) | Product | Key Features | Reference |

| FeCl₂·4H₂O | N-Aryl Cyclopropylamine | Exocyclic/Acyclic Terminal Alkenes, Cycloalkenes | Polyfunctionalized Cyclopentylamines | No extra oxidant, EtOH solvent, good yields | acs.org, nih.gov |

| FeCl₂·4H₂O | N-Phenyl Cyclopropylamine | Alkenes from Alantolactone, Costunolide, Ibuprofen | Modified Natural Product/Drug Scaffolds | Potential for late-stage functionalization | acs.org |

Ligand Exchange and Substitution Reactions in Cyclopentyl(dimethyl)silyl Iron Systems

Ligand exchange, or substitution, is a fundamental reaction in the chemistry of transition metal complexes where one ligand is replaced by another. chemguide.co.uk In the context of cyclopentyl(dimethyl)silyl iron systems, substitution can occur either at the iron center or at the silicon atom of the silyl ligand itself.

A key synthetic route to modify silyl ligands within the coordination sphere of iron involves nucleophilic substitution at the silicon atom. For example, starting with an iron complex bearing a trichlorosilyl (B107488) ligand, such as (Cl₃Si)CpFe(CO)₂, the chloride atoms can be systematically replaced by other nucleophiles. nih.govresearchgate.net This method has been used to synthesize a series of N-heterocycle-substituted silyl iron complexes by reacting the trichlorosilyl precursor with reagents like sodium pyrrolide or 3-methylindolide. nih.gov

This substitution transforms the electronic properties of the silyl ligand. The resulting (tripyrrolyl)silyl ligand, for instance, is found to be more electron-donating than the original trichlorosilyl ligand. nih.gov The steric bulk of the incoming nucleophile also plays a critical role. While three equivalents of pyrrolide can substitute all three chlorides, a bulkier nucleophile like 2-mesitylpyrrolide may only substitute two, demonstrating steric control over the reaction outcome. nih.gov

Catalytic Applications and Selectivity in Cyclopentyl Dimethyl Silyl Iron Systems

Iron-Catalyzed Olefin Hydrogenation: Efficacy and Silyl (B83357) Ligand Influence

Iron-silyl complexes have emerged as effective precatalysts for the hydrogenation of olefins. The nature of the silyl ligand directly impacts the catalytic performance by influencing the electronic and steric environment of the iron center.

Role of Silyl Ligand Electronic and Steric Properties on Catalytic Efficiency

The electronic and steric properties of the silyl ligand are critical determinants of catalytic efficiency in iron-catalyzed olefin hydrogenation. nih.govuva.esuva.esacs.orgacs.orgnih.gov Experimental and computational studies have demonstrated that the identity of the silyl group has a marked effect on the rate and completeness of the hydrogenation reaction. uva.esacs.org

The steric bulk of the silyl ligand also plays a significant role. While not the sole factor, steric hindrance around the iron center can influence substrate approach and the coordination of hydrogen, thereby impacting the catalytic turnover.

Precatalyst Design and Optimization for Hydrogenation

The design of the iron-silyl precatalyst is fundamental to achieving high efficiency in olefin hydrogenation. nih.govuva.esuva.esacs.org The synthesis of well-defined iron(II) silyl complexes allows for a systematic investigation of the ligand's influence on catalysis. acs.org

One approach involves the synthesis of iron silyl complexes from the reaction of an iron mesityl precursor with various hydrosilanes. nih.govuva.esuva.esnih.gov This method has yielded a family of iron(II) silyl complexes that serve as effective precatalysts. uva.esacs.org For example, complexes like (MesCCC)Fe(SiH2Ph)(Py)(N2), (MesCCC)Fe(SiMe2Ph)(Py)(N2), and (MesCCC)FeSiMe(OSiMe3)2(N2) have been synthesized and evaluated. nih.govuva.esuva.esnih.gov

Interestingly, studies have shown that the initially introduced iron-silyl complex may act as a precatalyst, transforming in situ into a more active species. For instance, computational investigations have revealed that the dimerization of a monomeric hydride species to form a dinuclear dinitrogen-bridged complex can be thermodynamically favorable, and this dimeric species can exhibit superior catalytic activity. uva.esacs.org This underscores the importance of understanding the nature of the active catalyst in solution for rational precatalyst design and optimization. uva.es

| Precatalyst | Substrate | Conversion (%) | Time (h) |

| (MesCCC)Fe(SiH2Ph)(Py)(N2) | Styrene (B11656) | - | - |

| (MesCCC)Fe(SiMe2Ph)(Py)(N2) | Styrene | 100 | 1 |

| (MesCCC)FeSiMe(OSiMe3)2(N2) | Styrene | 100 | 1 |

Table 1: Hydrogenation of styrene catalyzed by different iron-silyl precatalysts. Data adapted from a study on the influence of silyl ligands, which showed that 2-MD'M and 2-SiMe2Ph were the most efficient precatalysts. uva.es

Iron-Catalyzed Hydrosilylation: Scope and Mechanistic Divergence

Iron-catalyzed hydrosilylation, particularly of carbonyl compounds, is a powerful method for the synthesis of silyl ethers, which are precursors to alcohols. Iron-silyl systems demonstrate diverse mechanistic pathways, influencing the scope and selectivity of the reaction.

Hydrosilylation of Carbonyl Compounds: Chalk-Harrod vs. Peripheral Pathways

The mechanism of iron-catalyzed hydrosilylation of carbonyl compounds can follow different pathways, primarily the canonical Chalk-Harrod mechanism or a peripheral pathway. acs.org The operative mechanism can depend on the choice of precatalyst and substrate. acs.org

The Chalk-Harrod mechanism typically involves the oxidative addition of the Si-H bond to the iron center, followed by insertion of the carbonyl group into the iron-hydride (Fe-H) bond, and subsequent reductive elimination to yield the silyl ether. rsc.orgacs.org Many proposed mechanisms for iron-catalyzed hydrosilylation have centered on this pathway. acs.org

In contrast, a peripheral pathway has been identified where the hydrosilylation occurs in the outer sphere of the iron center. nih.govacs.orgnih.gov In this mechanism, the iron complex acts as a template, activating the reactants without direct insertion of the carbonyl into an Fe-H or Fe-Si bond of the primary catalyst. nih.govnih.gov Studies with specific iron(II) hydride and silyl species have shown that while aldehydes can undergo hydrosilylation via both Chalk-Harrod and peripheral pathways, ketones appear to favor a common mechanism involving an iron silyl species and a peripheral pathway. acs.org This mechanistic dichotomy is a unique feature of these iron-based systems. acs.org

Regioselectivity and Stereoselectivity in Hydrosilylation Reactions

Iron catalysts bearing specific ligands have demonstrated excellent control over regioselectivity and stereoselectivity in hydrosilylation reactions. organic-chemistry.orgnih.govd-nb.info

In the hydrosilylation of 1,3-enynes, an iron precatalyst with an iminopyridine-oxazoline (IPO) ligand enables a highly regio- and stereoselective syn-addition of the Si-H bond across the alkyne moiety. organic-chemistry.org This process yields valuable 1,3-dienylsilanes with the silyl group incorporated at the position proximal to the alkene. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Furthermore, highly regio-, diastereo-, and enantioselective iron-catalyzed sequential hydrosilylations have been developed for the synthesis of benzosilacycles. nih.gov In these reactions, the electronic properties of the ligands have been shown to be crucial in controlling both the regioselectivity and enantioselectivity. nih.gov For instance, by modifying the steric hindrance and electronic nature of the ligand, it is possible to switch between Markovnikov and anti-Markovnikov addition products. nih.gov

| Catalyst System | Substrate Type | Selectivity | Key Feature |

| Iron-IPO ligand | 1,3-Enynes | High Regio- and Stereoselectivity (syn-addition) | Formation of 1,3-dienylsilanes |

| Iron complex with chiral ligand | o-alkenyl-phenyl silanes and alkynes | High Regio-, Diastereo-, and Enantioselectivity | Synthesis of chiral benzosilacycles |

| Iron-2,9-diaryl-1,10-phenanthroline | Terminal Styrenes | Excellent Markovnikov Selectivity (≥98%) | Ligand-controlled regioselectivity |

Table 2: Examples of selective iron-catalyzed hydrosilylation reactions.

Iron-Mediated Polymerization Reactions

Iron-based catalysts are also gaining prominence in the field of polymer chemistry, particularly in atom transfer radical polymerization (ATRP). semanticscholar.orgrsc.orgnih.gov The low cost, low toxicity, and environmental friendliness of iron make it an attractive alternative to more traditional copper-based ATRP catalysts. rsc.org

While the specific use of "Cyclopentyl(dimethyl)silicon;iron" in polymerization is not extensively documented, related iron complexes with various ligands have been successfully employed. For instance, an iron complex with a cyclopentyl-substituted TACN ligand has been shown to be effective in the controlled polymerization of butyl acrylate, yielding polymers with low dispersity. semanticscholar.org This system demonstrated an interesting equilibrium between mononuclear and dinuclear species, which facilitated efficient catalysis and catalyst recycling. semanticscholar.org

The design of the ligand is paramount in iron-catalyzed ATRP for controlling the polymerization of various monomers, including methacrylates and styrenes. semanticscholar.orgnih.gov Although challenges remain, particularly with acrylate-based monomers, the development of new iron-based catalytic systems, potentially including those with tailored silyl ligands, holds promise for advancing the field of controlled radical polymerization. semanticscholar.org

Structure Reactivity Relationships and Ligand Design Principles in Cyclopentyl Dimethyl Silyl Iron Chemistry

Impact of Cyclopentyl Substitution on Silyl (B83357) Ligand Electronic and Steric Properties

The cyclopentyl group, along with the two methyl groups on the silicon atom of the cyclopentyl(dimethyl)silyl ligand, dictates the electronic and steric environment around the iron center.

Electronic Properties: Silyl ligands are generally considered strong σ-donors and weak π-acceptors. The cyclopentyl group, being an alkyl substituent, is an electron-donating group. This inductive effect increases the electron density on the silicon atom, which in turn enhances the σ-donation to the iron center. This increased electron density at the metal can influence the stability of various intermediates in a catalytic cycle. For instance, in reactions involving oxidative addition, a more electron-rich metal center can facilitate the process.

Steric Properties: The steric bulk of a ligand is a critical factor in determining the coordination geometry of the metal complex and the accessibility of substrates to the catalytic center. The cyclopentyl group provides a moderate level of steric hindrance. While not as bulky as a tert-butyl group, it is more sterically demanding than a methyl or ethyl group. This intermediate steric profile can be advantageous in catalysis, preventing unwanted side reactions or dimerization of the catalyst, while still allowing substrate access. In some cases, a less sterically encumbered environment around the metal center is desirable for efficient catalysis. google.com The flexibility of the five-membered ring can also influence the dynamic behavior of the complex in solution.

A summary of the general properties of Cyclopentyl(dimethyl)silicon;iron is presented below:

| Property | Value |

| Molecular Formula | C₁₄H₂₂FeSi₂ |

| Molecular Weight | 302.34 g/mol |

| ¹H NMR (Cyclopentyl protons) | δ 1.5–2.0 ppm |

| ¹H NMR (Si-CH₃) | δ 0.5–1.0 ppm |

| Applications | Potential catalyst in hydrosilylation and material science |

Correlation Between Ligand Design and Catalytic Performance

The design of the silyl ligand is a key determinant of the catalytic performance of an iron complex. researchgate.netnih.gov The electronic and steric properties of the ligand directly influence the activity and selectivity of the catalyst.

For the cyclopentyl(dimethyl)silyl ligand, its moderate steric bulk can be beneficial. For instance, in atom-transfer radical polymerization (ATRP) catalyzed by iron complexes, cyclopentyl-substituted ligands have been chosen to provide a less sterically hindered environment, leading to efficient catalysis. google.com While specific data for cyclopentyl(dimethyl)silyl iron in a particular catalytic reaction is not abundant in the reviewed literature, the principles derived from analogous systems are highly relevant. Iron-catalyzed hydrosilylation of carbonyl compounds, for example, is a well-established reaction where the catalyst's performance is sensitive to the ligand sphere. researchgate.netnih.govacs.orgrsc.org

The table below illustrates the catalytic performance of analogous iron-silyl complexes in hydrogenation, highlighting the influence of the silyl ligand's substituents. This data provides a basis for predicting the potential performance of cyclopentyl(dimethyl)silyl iron complexes.

| Silyl Ligand in (MesCCC)Fe(silyl)(Py)(N₂) Precatalyst | Substrate | Conversion (%) |

| SiH₂Ph | 1-Hexene | >99 |

| SiMe₂Ph | 1-Hexene | 85 |

| SiMe(OSiMe₃)₂ | 1-Hexene | 60 |

Data adapted from a study on olefin hydrogenation, demonstrating the impact of silyl ligand identity on catalytic efficiency. researchgate.net

Tuning Reactivity through Ancillary Ligand Modification

The reactivity of a cyclopentyl(dimethyl)silyl iron complex is not solely determined by the silyl ligand itself but can be further tuned by modifying the ancillary ligands in the coordination sphere. Ancillary ligands, which are any ligands other than the one of primary interest, can have a profound impact on the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. acs.org

The introduction of different ancillary ligands can alter the electron density at the iron center, which in turn affects its reactivity towards substrates. For example, the use of strongly donating ancillary ligands can increase the electron density on the iron, potentially enhancing its activity in certain catalytic cycles. researchgate.net Conversely, electron-withdrawing ancillary ligands can make the iron center more electrophilic.

The steric properties of ancillary ligands also play a crucial role. Bulky ancillary ligands can create a specific pocket around the metal center, which can lead to enhanced selectivity for certain substrates or products. The stability of iron complexes is highly sensitive to the electronic and steric properties of the pincer ligand. acs.org In some instances, the coordination of additional ligands like carbon monoxide (CO) can stabilize the complex. acs.org

In the broader context of iron catalysis, the use of pincer-type ligands has been particularly effective due to their high tunability and strong chelating ability. acs.org The modification of these ancillary ligands, for example by changing substituents on a pyridine(diimine) or a bis(imino)pyridine scaffold, can significantly impact the performance of the iron catalyst in reactions like hydrosilylation. nih.govnih.gov

Rational Design Strategies for Enhanced Catalytic Activity and Selectivity

The rational design of highly active and selective catalysts based on cyclopentyl(dimethyl)silyl iron complexes involves a systematic approach to tuning the ligand architecture. nih.gov This process is guided by an understanding of the structure-reactivity relationships discussed in the preceding sections.

Key strategies for the rational design of these catalysts include:

Modulation of Silyl Ligand Substituents: While the focus is on the cyclopentyl(dimethyl)silyl ligand, further modifications to the cyclopentyl ring itself (e.g., introducing substituents) could fine-tune the steric and electronic properties. However, a primary strategy involves comparing its performance to other silyl ligands to establish a baseline.

Systematic Variation of Ancillary Ligands: A crucial aspect of rational design is the systematic variation of ancillary ligands to optimize the electronic and steric environment of the iron center. This could involve changing the donor atoms (e.g., N, P, C), the chelate ring size, and the steric bulk of the substituents on the ancillary ligands. nih.gov

Incorporation of Hemilabile Ligands: Ligands with both strong and weak donor groups (hemilabile ligands) can be employed. The weak donor can dissociate to open up a coordination site for substrate binding, which can be a key step in a catalytic cycle.

Computational Modeling: DFT and other computational methods are powerful tools for predicting the effect of ligand modifications on the geometry, electronic structure, and reactivity of the iron complex. numberanalytics.com These methods can guide the synthetic efforts by identifying promising ligand candidates before they are synthesized, saving time and resources.

Biomimetic Approaches: Drawing inspiration from the active sites of iron-containing enzymes can provide blueprints for the design of new catalysts. This can involve creating a coordination environment that mimics the key features of a metalloenzyme active site. nih.gov

By combining these strategies, it is possible to develop cyclopentyl(dimethyl)silyl iron catalysts with enhanced activity and selectivity for specific chemical transformations.

Future Prospects and Interdisciplinary Research Directions

Development of Novel Cyclopentyl(dimethyl)silyl Iron Catalyst Systems

The development of new catalyst systems is foundational to advancing chemical synthesis. For iron-silyl complexes, research is focused on the strategic design and synthesis of novel structures to enhance catalytic performance. A primary approach involves the selective synthesis of iron(II) silyl (B83357) complexes from precursors like iron mesityl complexes, (MesCCC)FeMes(Py), by reacting them with various hydrosilanes. nih.govacs.org This method allows for the creation of a family of catalysts where the electronic and steric properties of the silyl ligand can be systematically varied. nih.govacs.org For instance, complexes such as (MesCCC)Fe(SiH2Ph)(Py)(N2) and (MesCCC)Fe(SiMe2Ph)(Py)(N2) have been synthesized and shown to be effective precatalysts for reactions like olefin hydrogenation. nih.govacs.orguva.es

Another synthetic route involves the activation of the Si-H bond of a bidentate silyl ligand, such as o-Ph2P(C6H4)SiMe2H, using an iron source like Fe(PMe3)4 to generate hydrido silyl iron complexes. researchgate.net The design of pincer-type ligands, such as [PSiP] and [SiCSi] ligands, is also a key strategy. rsc.orgrsc.org These multidentate ligands provide a stable coordination environment for the iron center, preventing ligand dissociation and enabling more controlled catalytic activity. rsc.orgchemrxiv.org By modifying substituents on these pincer frameworks, researchers can fine-tune the catalyst's reactivity for specific applications, such as the transfer hydrogenation of aldehydes. rsc.org

Future work in this area will likely involve creating libraries of cyclopentyl(dimethyl)silyl iron complexes with diverse ancillary ligands. The goal is to establish clear structure-activity relationships, enabling the rational design of catalysts optimized for specific chemical transformations, from small molecule activation to complex polymer synthesis. nih.govacs.orgnih.gov

Interactive Table: Examples of Iron-Silyl Catalyst Precursors and Their Applications

| Precursor/System | Catalyst Type | Targeted Application(s) | Key Findings | Reference(s) |

| (MesCCC)FeMes(Py) + Hydrosilanes | Iron(II) Silyl Complex | Olefin Hydrogenation | Silyl ligand's properties directly influence catalytic efficiency by affecting the stability of key intermediates. | nih.gov, acs.org, uva.es |

| Fe(PMe3)4 + [PSiP]-H Ligand | Hydrido Iron(II) Silyl Complex | Hydrosilylation of Aldehydes/Ketones | Catalyst shows excellent activity and can be tuned by modifying the pincer ligand. | acs.org |

| Fe3(CO)12 + Silyl-NHC Ligand | Iron(0) Silyl-NHC Complex | Double Hydroboration of Nitriles | High catalytic performance achieved with low catalyst loading under mild conditions (UV irradiation). | rsc.org |

| (BDK)FeCl + NaOtBu | Iron β-Diketiminate (BDK) | Dehydrocoupling Polymerization | Forms poly(silylether)s with H2 as the only byproduct; a sustainable route to silicone-based materials. | nih.gov, bath.ac.uk |

| FeCl2(THF)1.5 + [SiCSi] Pincer Ligand | Bis(silylene) Iron(II) Chloride | Dinitrogen Silylation | Steric bulk on the pincer ligand positively impacts catalytic performance, achieving high turnover numbers. | rsc.org |

Exploration of New Reactivity Modes and Catalytic Cycles

A significant frontier in this field is the exploration of new types of reactions that can be catalyzed by cyclopentyl(dimethyl)silyl iron systems. While their effectiveness in olefin hydrogenation and the hydrosilylation of carbonyls is established, researchers are uncovering more complex and novel reactivity. nih.govrsc.orgrsc.org

One area of intense investigation is the mechanism of catalysis. For instance, in olefin hydrogenation, the process is understood to involve key dihydrogen and iron-hydride intermediates. nih.gov The relative stability of these species, which is dictated by the nature of the silyl ligand, is crucial for efficient hydrogen transfer. nih.govacs.org In some hydrosilylation reactions, a fascinating "peripheral mechanism" has been proposed. Here, the iron(II) center itself is not directly involved in the bond-making and breaking of the substrate. Instead, the silyl ligand attached to the iron acts as a Lewis acid to activate the carbonyl group, with the entire catalytic process occurring on the periphery of the metal complex. rsc.org

Future research is poised to uncover entirely new catalytic cycles. Iron-silyl complexes are being explored for their ability to activate challenging small molecules like dinitrogen (N₂). rsc.org For example, bis(silylene) iron(II) complexes have shown remarkable activity in dinitrogen silylation, a critical step towards more sustainable ammonia (B1221849) synthesis. rsc.org Other emerging applications include:

Aerobic Oxidation: Iron catalysts can facilitate the direct aerobic oxidation of silyl ethers to carboxylic acids under mild conditions, offering a green alternative to traditional oxidation methods. rsc.org

Skeletal Editing: Iron-silyl species have been identified as key intermediates in the skeletal editing of molecules like benzofurans, enabling boron insertion and silicon transfer to create diverse and complex molecular structures. chinesechemsoc.org

Polymerization: Iron-catalyzed dehydrocoupling reactions between silanes and diols produce poly(silylether)s, with the only byproduct being hydrogen gas, representing a highly sustainable route to new silicon-based polymers. nih.gov

Understanding these new reactivity modes through detailed mechanistic studies, including the use of isotopic labeling and computational modeling, will be crucial for expanding the synthetic utility of iron-silyl catalysts. rsc.orgnih.gov

Integration of Iron Silyl Chemistry with Sustainable Chemical Processes

The drive towards "green chemistry" is a major catalyst for innovation in this field. Iron-based catalysts are inherently advantageous due to iron's high natural abundance, low cost, and minimal toxicity compared to precious metals like rhodium, palladium, and platinum, which are often used in catalysis. digitellinc.comresearchgate.net The development of catalysts like cyclopentyl(dimethyl)silyl iron is a direct response to the need for more sustainable chemical manufacturing. digitellinc.com

Several aspects of iron-silyl chemistry align with the principles of green chemistry:

Atom Economy: Reactions such as iron-catalyzed dehydrocoupling polymerization to form poly(silylether)s are highly atom-economical, producing only hydrogen gas (H₂) as a byproduct. nih.gov Similarly, some transfer hydrogenation protocols release only benign gases like H₂ and CO₂.

Benign Solvents: Research efforts are underway to conduct these catalytic reactions in environmentally friendly solvents. Cyclopentyl methyl ether (CPME), for example, has been successfully used as a greener solvent for cobalt-catalyzed borylation reactions, a strategy that can be extended to related iron-silyl systems.

Energy Efficiency: Many iron-catalyzed reactions, including the hydrosilylation of carbonyl compounds and H/D exchange of silanes, can be performed under mild conditions, such as at ambient temperature, which reduces energy consumption. rsc.orgnih.gov

The future will see a greater focus on integrating these catalytic systems into industrial processes. This includes the development of recyclable catalysts and their use in continuous flow reactors to improve efficiency and minimize waste. The synthesis of silicon-based polymers via iron catalysis is particularly promising, as it offers a more sustainable alternative to current production methods for silicones and related materials. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To unlock the full potential of cyclopentyl(dimethyl)silyl iron catalysts, a deep understanding of their reaction mechanisms is essential. This requires advanced characterization techniques capable of observing the catalyst and reacting species in real-time, or in situ. researchgate.net The transient and often sensitive nature of catalytic intermediates makes their detection a significant challenge.

A combination of spectroscopic and analytical methods is employed to gain a comprehensive picture of the catalytic cycle:

In Situ Spectroscopy: Combining multiple techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), UV-Vis, and Raman spectroscopy allows for the simultaneous monitoring of different species in a reaction mixture. researchgate.net For example, IR spectroscopy is invaluable for tracking the disappearance of carbonyl groups in hydrosilylation reactions, while Raman spectroscopy can provide complementary information, especially in aqueous media. researchgate.netacs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure of diamagnetic organometallic complexes in solution. libretexts.org Techniques like 1H, 13C, and 29Si NMR are routinely used. hsc.edu Of particular note is the use of 1H NMR to identify metal hydride species, which often appear in a distinct upfield region of the spectrum. libretexts.org

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information in the solid state. libretexts.org It allows for the precise determination of bond lengths and angles, revealing the three-dimensional arrangement of ligands around the iron center in both precatalysts and isolable intermediates. uva.es

Computational Modeling: Density Functional Theory (DFT) simulations have become indispensable. nih.govacs.org They allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and correlate the electronic and steric properties of ligands with observed catalytic activity. nih.govacs.orgnih.gov This synergy between experimental observation and theoretical calculation is crucial for rational catalyst design. nih.gov

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are essential for confirming the molecular weight and composition of organometallic complexes. researchgate.net

Future advancements will likely focus on improving the sensitivity and time resolution of these in situ techniques, enabling the direct observation of short-lived, low-concentration intermediates that are key to catalytic turnover.

Interactive Table: Advanced Techniques for Characterizing Iron-Silyl Catalyst Systems

| Technique | Type of Information Provided | Example of Application | Reference(s) |

| NMR Spectroscopy (1H, 13C, 29Si) | Solution-state structure, identification of functional groups, catalyst activation, and purity. | Identifying iron-hydride intermediates and monitoring the H/D exchange in silanes. | nih.gov, hsc.edu, libretexts.org |

| IR Spectroscopy | Identification of key functional groups (e.g., C=O, Si-H, N≡N) and monitoring reaction progress. | Tracking the conversion of ketones in hydrosilylation reactions by observing the carbonyl stretch. | researchgate.net, acs.org |

| X-ray Crystallography | Solid-state molecular structure, bond lengths, bond angles, and coordination geometry. | Determining the octahedral geometry of an iron(II) silyl precatalyst. | uva.es, libretexts.org |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, and correlation of electronic/steric properties with reactivity. | Correlating silyl ligand stability with the catalytic performance in olefin hydrogenation. | nih.gov, acs.org, nih.gov |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Molecular weight confirmation and elemental composition. | Structural confirmation of newly synthesized organometallic catalyst complexes. | researchgate.net |

| In Situ Reaction Monitoring (e.g., GPC, Gas Evolution) | Real-time tracking of reaction kinetics and mechanism. | Confirming a condensation polymerization mechanism by monitoring gas evolution and polymer chain growth. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.